BenchChemオンラインストアへようこそ!

2S,4R-Sacubitril

Chiral chromatography Pharmaceutical quality control Stereoisomer separation

This authenticated 2S,4R-Sacubitril reference standard is the single stereoisomer approved for therapeutic use as a prodrug. It is critical for QC laboratories performing ICH Q3A-compliant HPLC impurity profiling, enabling baseline separation from (2R,4S), (2R,4R), and (2S,4S) stereoisomeric impurities. Its unique OAT3-selective inhibition profile, distinct from valsartan, is essential for preclinical DDI assessments. Process chemists can benchmark synthetic routes against the literature-reported 6:1 diastereomeric ratio. Insist on verified chiral integrity for regulatory submissions and reproducible research.

Molecular Formula C25H31NO5
Molecular Weight 425.5 g/mol
Cat. No. B2478037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2S,4R-Sacubitril
Molecular FormulaC25H31NO5
Molecular Weight425.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H31NO5/c1-4-31-25(30)18(3)14-22(26-23(27)15-17(2)24(28)29)16-19-10-12-21(13-11-19)20-8-6-5-7-9-20/h5-13,17-18,22H,4,14-16H2,1-3H3,(H,26,27)(H,28,29)/t17?,18-,22+/m1/s1
InChIKeyKEXUXKNARJSTMZ-CZCIXBEGSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2S,4R-Sacubitril Procurement Guide: NEP Inhibitor Chiral Reference Standard for Quality Control and Pharmaceutical Research


2S,4R-Sacubitril (CAS 149709-62-6), also known as AHU-377, is the active pharmaceutical substance with a specific chiral configuration used in fixed-dose combination with valsartan for heart failure treatment [1]. This compound is an α-methyl-γ-amino-δ-biphenyl valeric acid derivative containing two stereocenters (2S and 4R), and serves as the active neprilysin (NEP) inhibitor prodrug in the marketed drug Entresto (LCZ696) [2]. The compound is metabolically activated via de-ethylation by esterases to its active metabolite LBQ657 (sacubitrilat), which exhibits NEP inhibitory potency of 5 nM .

Why 2S,4R-Sacubitril Cannot Be Substituted with Other Sacubitril Stereoisomers or NEP Inhibitors in Analytical and Pharmaceutical Applications


Sacubitril possesses two chiral centers that give rise to multiple possible stereoisomers (including 2R,4S; 2R,4R; and 2S,4S configurations), each with distinct physicochemical properties and biological activities [1]. The 2S,4R configuration is the specific isomer approved for therapeutic use as a prodrug, and its stereochemical integrity is critical for both pharmaceutical quality control and reproducible research outcomes [2]. Generic substitution with other sacubitril stereoisomers fails because these isomers exhibit different chromatographic retention behaviors, distinct spectral signatures, and are classified as process-related impurities requiring quantification in drug substance batches [3]. Furthermore, the parent compound sacubitril (2S,4R) demonstrates unique transporter interaction profiles distinct from both its active metabolite LBQ657 and valsartan, with differential inhibition patterns across OAT1, OAT3, OATP1B1, and OATP1B3 transporters that cannot be extrapolated from other NEP inhibitors or stereoisomers [4].

2S,4R-Sacubitril Quantitative Differentiation Evidence: Comparative Analytical, Transporter, and Synthetic Data Versus Stereoisomers and Related Compounds


HPLC Chiral Resolution Comparison: 2S,4R-Sacubitril Versus (2R,4S) Stereoisomer Separation Performance

The analytical separation of 2S,4R-sacubitril from its (2R,4S) enantiomer was achieved using Chiracel OJ-H (5 μm) stationary phase with hexane/ethanol mobile phase, establishing a validated HPLC method for chiral purity testing of sacubitril drug substance [1].

Chiral chromatography Pharmaceutical quality control Stereoisomer separation

Transporter Inhibition Profile: Sacubitril (2S,4R) Differential OAT1/OAT3 Selectivity Versus Valsartan

In vitro transporter assays demonstrated that sacubitril (2S,4R) and its active metabolite LBQ657 inhibit OAT3 but not OAT1, whereas valsartan inhibits both OAT1 and OAT3. Additionally, sacubitril and valsartan inhibit OATP1B1 and OATP1B3, while LBQ657 exhibits weak OATP1B1 inhibition and no OATP1B3 inhibition [1].

Drug transporter interactions OAT1/OAT3 inhibition Drug-drug interaction prediction

Synthetic Yield Comparison: 2S,4R-Sacubitril Medicinal Synthesis Diastereoselectivity Versus Alternative Routes

The medicinal synthesis of (2S,4R)-sacubitril proceeds via a key stereoselective hydrogenation step of an acrylic ester intermediate. Palladium-catalyzed hydrogenation yields a 6:1 diastereomeric mixture favoring the desired (2S,4R) configuration, which requires subsequent chromatographic separation to isolate the target stereoisomer [1].

Asymmetric synthesis Diastereoselective hydrogenation Chiral pharmaceutical manufacturing

2S,4R-Sacubitril as Reference Standard for Impurity Quantification in Sacubitril Drug Substance QC

The stereoisomers of sacubitril including (2R,4S), (2R,4R), and (2S,4S) configurations were synthesized, isolated, and fully characterized by MS and NMR spectroscopy to serve as reference standards for HPLC method development and impurity quantification in quality control of sacubitril drug substance [1].

Pharmaceutical impurities Reference standard qualification ICH Q3A compliance

In Vitro Mitochondrial Superoxide Reduction: LCZ696 (Sacubitril/Valsartan) Versus Valsartan Alone

In ventricular myocytes isolated from healthy untreated rats and stimulated with Angiotensin II (1 µM, 24 h), the combination of LBQ657 (10 µM, the active metabolite of sacubitril) with valsartan (0.3 µM or 1 µM) demonstrated superior reduction of mitochondrial superoxide production compared to valsartan alone at equivalent concentrations. MitoSOX Red fluorescence quantification showed that the combination treatment produced significantly greater superoxide reduction than LBQ657 alone or valsartan alone (P < 0.05) [1].

Cardiomyocyte oxidative stress Mitochondrial superoxide Heart failure research models

2S,4R-Sacubitril High-Value Application Scenarios: From Quality Control Reference Standards to Cardiovascular Drug Discovery


Pharmaceutical Quality Control: Chiral Purity Testing of Sacubitril Drug Substance Batches

QC laboratories require authenticated 2S,4R-sacubitril reference material to establish system suitability and serve as the primary standard for HPLC methods that quantify stereoisomeric impurities including (2R,4S), (2R,4R), and (2S,4S) configurations. The validated Chiracel OJ-H method with baseline resolution between 2S,4R and (2R,4S) stereoisomers enables compliance with ICH Q3A impurity thresholds [4]. This application directly addresses regulatory expectations for chiral purity documentation in ANDA and NDA submissions.

Academic and Industry Drug Transporter Interaction Studies with OAT1/OAT3 Selectivity Profiling

Researchers investigating renal organic anion transporter (OAT)-mediated drug-drug interactions require pure 2S,4R-sacubitril reference standard to accurately model its OAT3-selective inhibition profile (sparing OAT1) versus valsartan's dual OAT1/OAT3 inhibition [4]. This differential selectivity is critical for predicting interactions with co-administered drugs that are OAT1 substrates (e.g., adefovir, tenofovir, cidofovir) in preclinical pharmacokinetic studies, as demonstrated in HEK293 cell-based uptake assays quantifying 70% versus 30% hepatic uptake contributions via OATP1B1 and OATP1B3 respectively.

In Vitro Cardiomyocyte Oxidative Stress Research Using Sacubitril-Containing Formulations

Cardiovascular researchers studying mitochondrial dysfunction and oxidative stress in heart failure models should utilize sacubitril (as LBQ657) in combination with valsartan rather than valsartan monotherapy, as the combination demonstrates statistically significant superior reduction of Angiotensin II-induced mitochondrial superoxide production (P < 0.05 vs. valsartan alone at 0.3 µM) in isolated rat ventricular myocytes [4]. This quantifiable benefit provides experimental justification for including the neprilysin inhibitor component in mechanistic studies of cardiomyocyte protection.

Process Chemistry Development: Diastereoselective Synthesis Optimization of Sacubitril

Process chemists developing generic sacubitril manufacturing routes can benchmark their asymmetric hydrogenation steps against the literature-reported 6:1 diastereomeric ratio achieved via palladium-catalyzed hydrogenation of the acrylic ester intermediate derived from D-tyrosinate starting material [4]. The requirement for subsequent chromatographic separation of the 2S,4R product from the 6:1 mixture informs cost modeling and identifies opportunities for improved stereocontrol via alternative chiral ligands or catalysts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2S,4R-Sacubitril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.